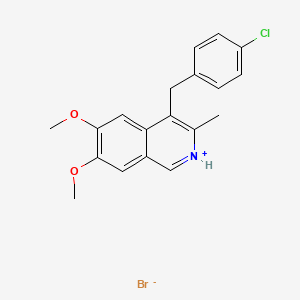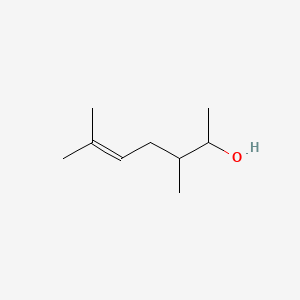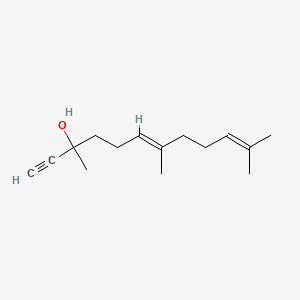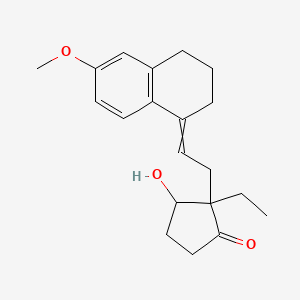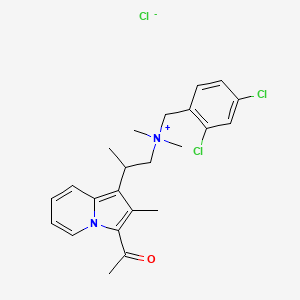
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isatoic anhydride and 2-aminobenzamide as the primary starting materials.
Formation of Intermediate: The reaction of isatoic anhydride with a primary amine leads to the formation of 2-aminobenzamide.
Aminomethylation: The quinazolinone core is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts such as copper(I) chloride are often used to enhance the efficiency of the cyclization and aminomethylation steps .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学的研究の応用
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar heterocyclic structure but differs in its biological activity and applications.
4-Hydroxyquinazoline: Another quinazolinone derivative with distinct chemical properties and uses.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
特性
| 75159-15-8 | |
分子式 |
C9H11Cl2N3O |
分子量 |
248.11 g/mol |
IUPAC名 |
3-(aminomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13;;/h1-4,6H,5,10H2;2*1H |
InChIキー |
CVEPMUUHPHIQSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




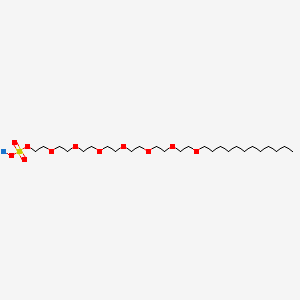
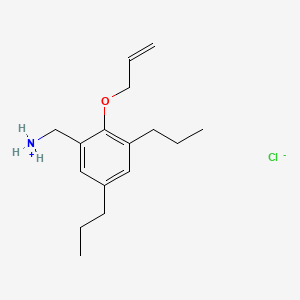
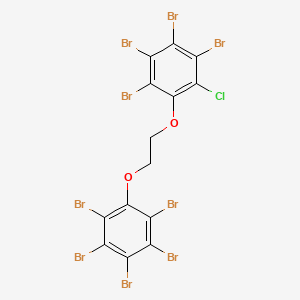
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
